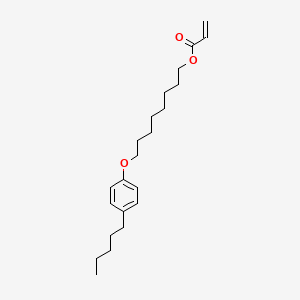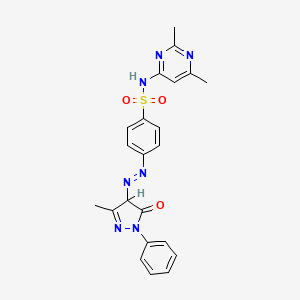![molecular formula C8H15BF4NO- B12813892 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is a compound that belongs to the class of nitroxyl radicals. These compounds are known for their stability and reactivity, making them valuable in various chemical processes. The compound is often used as a catalyst in oxidation reactions due to its ability to efficiently convert alcohols to carbonyl compounds .
Vorbereitungsmethoden
The synthesis of 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate typically involves a multi-step process. One common method includes the oxidation of 9-azabicyclo[3.3.1]nonane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate undergoes various types of chemical reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of alcohols to aldehydes and ketones. Common reagents used in these reactions include copper(I) salts and oxygen. The major products formed from these reactions are carbonyl compounds . The compound can also participate in substitution reactions, where it replaces a functional group in a molecule with another group.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for the oxidation of alcohols, which is a crucial step in the synthesis of various organic compounds . In biology and medicine, it is used in the study of oxidative stress and its effects on biological systems. The compound’s ability to generate reactive oxygen species makes it useful in research related to cell signaling and apoptosis . In industry, it is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity in oxidation reactions .
Wirkmechanismus
The mechanism by which 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate exerts its effects involves the generation of nitroxyl radicals. These radicals are highly reactive and can abstract hydrogen atoms from alcohols, leading to the formation of carbonyl compounds. The molecular targets of this compound include alcohols and other organic substrates that can undergo oxidation . The pathways involved in its action are primarily oxidative, involving the transfer of electrons and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Compared to other nitroxyl radicals, 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is less hindered and exhibits higher reactivity. Similar compounds include 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and 4-hydroxy-TEMPO. While TEMPO is widely used in oxidation reactions, this compound offers advantages in terms of stability and catalytic efficiency .
Eigenschaften
Molekularformel |
C8H15BF4NO- |
|---|---|
Molekulargewicht |
228.02 g/mol |
IUPAC-Name |
9-oxido-9-azoniabicyclo[3.3.1]nonane;tetrafluoroborate |
InChI |
InChI=1S/C8H15NO.BF4/c10-9-7-3-1-4-8(9)6-2-5-7;2-1(3,4)5/h7-9H,1-6H2;/q;-1 |
InChI-Schlüssel |
WLTMMAAYZOAKQO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC2CCCC(C1)[NH+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
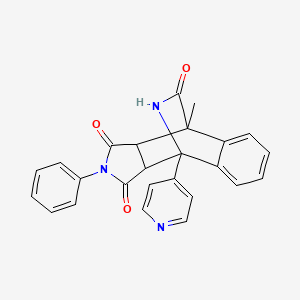
![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)

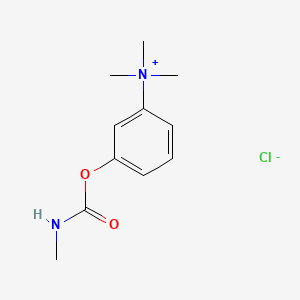
![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
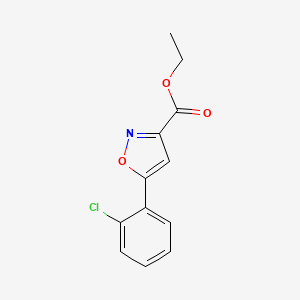
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
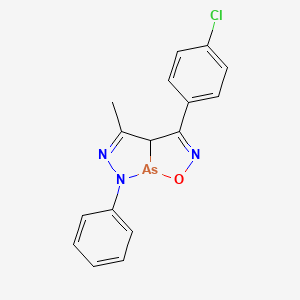
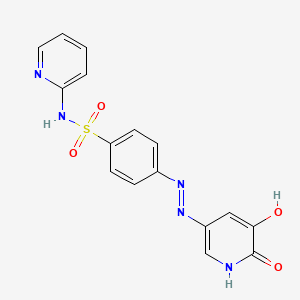
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
